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Introduction
This document provides a detailed overview of the combination therapy involving SL-701, a

novel immunotherapy, and poly-ICLC, a Toll-like receptor 3 (TLR3) agonist. The primary focus

is on the application of this combination in the context of recurrent glioblastoma (GBM), as

investigated in the Phase 2 clinical trial NCT02078648. SL-701 is a sophisticated

immunotherapy composed of synthetic peptides designed to elicit a targeted anti-tumor

immune response against specific antigens overexpressed in GBM: IL-13Rα2, EphrinA2, and

survivin.[1][2][3] Poly-ICLC (Hiltonol®) is a synthetic, stabilized double-stranded RNA (dsRNA)

that mimics a viral infection, potently activating the innate immune system through TLR3 and

other pathogen recognition receptors.[4][5] This combination aims to leverage the antigen-

specific T-cell response induced by SL-701 with the broad immunostimulatory effects of poly-

ICLC to create a robust anti-tumor environment.

Mechanism of Action
The synergistic anti-tumor effect of the SL-701 and poly-ICLC combination therapy is rooted in

their distinct yet complementary mechanisms of action.

SL-701: This peptide vaccine introduces synthetic versions of tumor-associated antigens

(TAAs) to the patient's immune system. These peptides are taken up by antigen-presenting

cells (APCs), such as dendritic cells (DCs), which then process and present these peptides on
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their surface via Major Histocompatibility Complex (MHC) class I and II molecules. This

presentation activates CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells,

respectively. The activated CTLs are then able to recognize and kill tumor cells that express the

target antigens (IL-13Rα2, EphrinA2, and survivin).[2][3]

Poly-ICLC: As a TLR3 agonist, poly-ICLC mimics a viral dsRNA, triggering a potent innate

immune response.[4][5] Upon administration, it is recognized by TLR3 on various immune cells,

particularly dendritic cells.[5][6][7] This engagement initiates a downstream signaling cascade,

leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines

and chemokines.[5][6] This inflammatory milieu enhances the maturation and activation of

dendritic cells, promotes the cross-presentation of antigens, and facilitates the infiltration of T

cells into the tumor microenvironment.[4][5]

The combination of SL-701 and poly-ICLC is designed to create a more potent anti-tumor

response than either agent alone. Poly-ICLC acts as a powerful adjuvant, amplifying the

antigen-specific T-cell response initiated by SL-701.
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Caption: Synergistic mechanism of SL-701 and Poly-ICLC.

Clinical Trial Protocol (NCT02078648 - Stage 2)
The following information is derived from the protocol of the Phase 2 clinical trial

NCT02078648, specifically focusing on Stage 2 where the combination of SL-701, poly-ICLC,

and bevacizumab was administered.[8]

Patient Population
The trial enrolled adult patients with recurrent glioblastoma who were HLA-A2 positive and had

a Karnofsky Performance Status (KPS) score of ≥ 70%.[8] Patients were required to have

evidence of first tumor recurrence or progression following initial standard therapy.[8]

Treatment Regimen
The treatment in Stage 2 of the trial consisted of SL-701 administered with poly-ICLC as an

adjuvant, in combination with bevacizumab.[8]

Component Dosage
Route of
Administration

Schedule

SL-701
0.7 mL mixed 1:1 (v/v)

with Montanide ISA 51

Subcutaneous (SC)

injection

Bi-weekly for 6

months, then every 28

days.

Poly-ICLC

Not explicitly stated in

all public records, but

typically 1mg in similar

trials.[9][10]

Intramuscular (IM)

injection

Administered bi-

weekly with SL-701.

Bevacizumab 10 mg/kg
Intravenous (IV)

infusion

Administered bi-

weekly.

Clinical Outcomes
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The combination therapy demonstrated promising results in this difficult-to-treat patient

population.

Outcome Measure Result

12-Month Overall Survival (OS-12) 50%

Median Overall Survival (mOS) 11.7 months

Disease Control Rate (CR+PR+SD) 54%

Complete Response (CR) 2 patients

Partial Response (PR) 2 patients

Data from Stage 2 of the NCT02078648 trial.

Safety and Tolerability
The combination regimen was generally well-tolerated.

Adverse Event (AE) Grade Incidence

Fatigue Most Frequent TRAE 39%

Injection Site Reaction Most Frequent TRAE 25%

Fatigue Grade 3 TRAE 3.6%

TRAE: Treatment-Related Adverse Event

Experimental Protocols
The following are generalized protocols for key experiments relevant to the SL-701 and poly-

ICLC combination therapy, based on standard methodologies and information gathered from

related studies.

Preparation of SL-701 Emulsion
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Objective: To prepare a stable water-in-oil emulsion of the SL-701 peptides with the adjuvant

Montanide ISA 51 for subcutaneous injection.

Materials:

SL-701 peptide solution (0.7 mL)

Montanide ISA 51 (0.7 mL)

Sterile syringes and connectors

Protocol:

Draw 0.7 mL of the SL-701 peptide solution into a sterile syringe.

Draw 0.7 mL of Montanide ISA 51 into a separate sterile syringe.

Connect the two syringes using a sterile connector.

Create the emulsion by repeatedly passing the contents back and forth between the syringes

for a minimum of 20-30 cycles, or until a stable, milky-white emulsion is formed.

Visually inspect the emulsion for stability. A stable emulsion will not readily separate.

Administer the final 1.0 mL of the emulsion subcutaneously to the patient.

High-Parameter Flow Cytometry for Immune Monitoring
Objective: To assess the frequency and phenotype of SL-701-specific T cells in peripheral

blood mononuclear cells (PBMCs).

Materials:

PBMCs isolated from patient blood

SL-701 peptide pools

Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD57)

and activation/exhaustion markers (e.g., PD-1, TIM3, LAG3)
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Intracellular cytokine staining reagents (e.g., for IFN-γ)

Flow cytometer (e.g., 18-color)

Protocol:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Stimulate PBMCs with the SL-701 peptide pools in the presence of a protein transport

inhibitor (for intracellular cytokine staining) for a specified period (e.g., 6-18 hours).

Wash the cells and stain for surface markers with a cocktail of fluorescently labeled

antibodies.

Fix and permeabilize the cells.

Stain for intracellular markers, such as IFN-γ.

Acquire data on a multi-color flow cytometer.

Analyze the data using appropriate software, gating on live, single lymphocytes, and then

identifying CD4+ and CD8+ T-cell populations. Further, quantify the percentage of these cells

that are positive for specific markers of interest (e.g., IFN-γ, PD-1, CD57).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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